molecular formula C30H36N4O3S3 B2993588 N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide CAS No. 486453-15-0

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide

Cat. No.: B2993588
CAS No.: 486453-15-0
M. Wt: 596.82
InChI Key: HVWLEBUPARASTD-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C30H36N4O3S3 and its molecular weight is 596.82. The purity is usually 95%.
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Scientific Research Applications

VEGFR-2 Inhibition for Cancer Treatment

One significant application of compounds similar to N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide is in cancer treatment. Analogs of this compound have been identified as potent inhibitors of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These inhibitors have shown efficacy in human lung and colon carcinoma xenograft models, demonstrating their potential in cancer therapeutics (Borzilleri et al., 2006).

Synthesis of Novel Derivatives for Biological Studies

Derivatives of this compound have been synthesized to explore their biological activities. These studies include the synthesis of new tetrahydropyrimidine-2-thione and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazipen derivatives. These compounds are crucial for establishing a deeper understanding of the chemical and biological properties of this class of compounds (Fadda et al., 2013).

Antiallergic Properties

Research has also been conducted on similar compounds for their antiallergic properties. A study on N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides, which are structurally related, demonstrated significant antiallergic activity, suggesting the potential of this compound in similar applications (Honma et al., 1983).

Antibacterial and Antifungal Activities

Another area of interest is the exploration of antibacterial and antifungal activities. Compounds similar to this compound have been synthesized and evaluated for their antibacterial and antifungal properties. This research enhances our understanding of the potential medicinal applications of these compounds (Patel & Patel, 2015).

Electrochemical Applications in Organic Materials

Further, studies have been done on the electrochemical synthesis of benzothiazoles and thiazolopyridines, compounds related to the one . These studies contribute to the understanding of the electrochemical properties and potential applications in organic materials and pharmaceuticals (Qian et al., 2017).

Supramolecular Gelators

Research into N-(thiazol-2-yl)benzamide derivatives, structurally related to the compound , has demonstrated their use as supramolecular gelators. This study highlights the importance of non-covalent interactions and the role of methyl functionality in such compounds (Yadav & Ballabh, 2020).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-[bis(2-methylpropyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N4O3S3/c1-19(2)16-34(17-20(3)4)40(36,37)22-12-10-21(11-13-22)28(35)32-30-27(23-14-15-33(5)18-26(23)39-30)29-31-24-8-6-7-9-25(24)38-29/h6-13,19-20H,14-18H2,1-5H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVWLEBUPARASTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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